molecular formula C15H18O2 B14018182 2-Phenyl-3-oxaspiro[4.5]decan-4-one CAS No. 18998-17-9

2-Phenyl-3-oxaspiro[4.5]decan-4-one

Katalognummer: B14018182
CAS-Nummer: 18998-17-9
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: BZCTYMLHXOHLPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-3-oxaspiro[4.5]decan-4-one (CAS No: 18998-17-9) is an organic compound with the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol . It is characterized by a unique spirocyclic architecture that integrates a cyclohexane ring with oxygen-containing heterocycles, a structural motif of significant interest in advanced synthetic chemistry . This compound serves as a versatile synthetic intermediate and building block for researchers. The spirocyclic core, similar to that found in compounds like spirotetramat, is a valuable scaffold for developing molecules with potential biological activity . Furthermore, structurally analogous 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been investigated for their potential as neuropeptide Y5 receptor antagonists, indicating the relevance of this spirocyclic chemotype in medicinal chemistry and pharmaceutical research for conditions such as eating disorders . The compound's specific physical properties, including a density of 1.12 g/cm³ and a high boiling point of 407.6°C, inform handling and processing conditions in the laboratory . This product is intended for research and development purposes only and is not approved for use in humans, animals, or as a component in consumer products. Researchers can leverage this high-purity compound as a key starting material in the synthesis of more complex, functionalized molecules for various applications.

Eigenschaften

CAS-Nummer

18998-17-9

Molekularformel

C15H18O2

Molekulargewicht

230.30 g/mol

IUPAC-Name

3-phenyl-2-oxaspiro[4.5]decan-1-one

InChI

InChI=1S/C15H18O2/c16-14-15(9-5-2-6-10-15)11-13(17-14)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2

InChI-Schlüssel

BZCTYMLHXOHLPI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC(OC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategies for Oxaspiro[4.5]decanones

The preparation of oxaspiro[4.5]decanones typically involves the construction of the spirocyclic lactone core through cyclization strategies such as Prins/pinacol cascade reactions, radical-initiated lactonizations, or Diels–Alder cycloadditions followed by functional group transformations. The phenyl substituent at the 2-position (corresponding to 2-phenyl substitution) can be introduced via appropriately substituted starting materials or by post-cyclization functionalization.

Synthesis via Aminolactone Formation from Alkenes (General Procedure B)

A highly relevant and well-documented method for synthesizing spirocyclic lactones similar to 2-Phenyl-3-oxaspiro[4.5]decan-4-one involves the reaction of alkenes with nucleophiles under controlled conditions.

  • Procedure Overview :
    The alkene substrate bearing the phenyl group (alkene 1j) is reacted in anhydrous 1,2-dimethoxyethane at 50 °C for approximately 20 hours. The reaction mixture is then quenched with aqueous sodium hydroxide to neutralize and extract the product. Purification is performed by flash column chromatography on silica gel using solvent mixtures such as heptane-ethyl acetate-ethanol-ammonium hydroxide in defined ratios.

  • Example Yield and Characterization :
    The phenyl-substituted aminolactone, corresponding structurally to 3-(dimethylamino)-8-phenyl-1-oxaspiro[4.5]decan-2-one, was obtained in 68% yield with a diastereomeric ratio of approximately 2.9:1. The product was isolated as an off-white solid with separable diastereomers. Characterization by proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) confirmed the structure and purity. For instance, 1H NMR signals in the aromatic region (δ 7.33–7.17 ppm) correspond to the phenyl group protons, while signals in the 3.75 ppm region correspond to the spirocyclic proton adjacent to the oxygen atom.

Lewis Acid-Catalyzed Prins/Pinacol Cascade Reaction

This method is effective for constructing 7-substituted 8-oxaspiro[4.5]decan-1-ones, a class structurally related to this compound.

  • Reaction Conditions :
    The reaction employs a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) in anhydrous solvents like 1,2-dimethoxyethane at moderate temperatures (~50 °C). The cascade involves initial Prins cyclization followed by pinacol rearrangement to afford the spirocyclic lactone with high selectivity.

  • Yields and Selectivity :
    Yields typically range from 70% to 82%, with high purity (>95%) of the target spirocyclic lactone. This method allows the introduction of functional groups such as dimethylamino substituents on the lactone ring, enhancing the compound’s chemical versatility.

Radical-Initiated Spirolactone Formation from Acrylic Acid and Cyclohexanol Derivatives

An alternative synthetic approach involves the radical-initiated reaction of acrylic acid or its esters with cyclohexanol derivatives to form spirolactones.

  • Method Details :
    The reaction uses an excess of cyclohexanol (5 to 10 equivalents) with a catalytic amount of a free radical initiator such as di-tert-butyl peroxide (0.05 to 0.5 equivalents). The reaction temperature is maintained between 145 °C and 155 °C to initiate radical formation and subsequent spirolactone synthesis.

  • Outcome :
    This method yields an isomeric mixture of spirolactones, including cis- and trans-isomers, corresponding to the stereochemistry of the starting alcohols. Although this method is less selective, it is valuable for generating spirolactone libraries for odorant or bioactivity screening.

Diels–Alder Cycloaddition Followed by Functionalization

Spirocyclic lactones with complex frameworks can be synthesized via Diels–Alder cycloadditions involving furanone derivatives and dienes.

  • Synthetic Sequence :

    • Oxidation of 2-methylfuran to 5-hydroxy-5-methylfuran-2(5H)-one followed by dehydration yields 5-methylene-2(5H)-furanone.
    • This dienophile undergoes a Diels–Alder reaction with natural R-(−)-α-phellandrene at 110 °C in toluene, producing tricyclic spirolactone adducts.
    • Subsequent functionalization steps, such as Morita–Baylis–Hillman coupling or lithiation followed by electrophilic substitution, introduce phenyl or other substituents at the desired positions.
  • Relevance to this compound :
    Although this method primarily targets more complex tricyclic spirolactones, the strategy of using Diels–Alder adducts followed by functional group manipulation can be adapted for the synthesis of 2-phenyl-substituted oxaspirodecanones.

Summary of Key Preparation Methods and Conditions

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Aminolactone formation from alkene 1j Alkene with phenyl substituent Anhydrous 1,2-dimethoxyethane, NaOH quench 50 °C, 20 h 68 Diastereomeric mixture separable by chromatography
Lewis acid-catalyzed Prins/pinacol cascade 8-Methyl-1-oxaspiro[4.5]decan-2-one precursors BF3·OEt2 50 °C 70–82 High selectivity, >95% purity
Radical-initiated spirolactone synthesis Acrylic acid + cyclohexanol derivatives Di-tert-butyl peroxide 145–155 °C Variable Produces isomeric mixtures
Diels–Alder cycloaddition and functionalization 5-Methylene-2(5H)-furanone + α-phellandrene Toluene, heat 110 °C, 12 h Moderate Adaptable for phenyl substituent introduction

Analytical and Characterization Insights

  • NMR Spectroscopy :
    Proton and carbon NMR data provide detailed insight into the spirocyclic framework and substitution pattern. Aromatic protons appear typically between δ 7.0–7.5 ppm, while spirocyclic protons adjacent to oxygen resonate around δ 3.5–4.0 ppm.

  • Mass Spectrometry :
    High-resolution electrospray ionization mass spectrometry (HRMS) confirms molecular weight and elemental composition, with observed m/z values closely matching calculated values for the protonated molecular ion.

  • Infrared Spectroscopy : Characteristic carbonyl stretching frequencies for the lactone carbonyl group appear near 1760 cm⁻¹, with additional bands corresponding to C–O and aromatic C–H stretching.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-3-oxaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxaspirocyclic ring system.

    Substitution: The phenyl group and other positions on the ring system can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-3-oxaspiro[4.5]decan-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism by which 2-Phenyl-3-oxaspiro[4.5]decan-4-one exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing, but its unique structure suggests it could have significant biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Nitrogen-Containing Spiro Cores

Several spirocyclic compounds replace the 3-oxa group with nitrogen atoms, significantly altering their chemical and biological profiles:

Compound Name Key Structural Features Biological Activity/Application Key Differences vs. Target Compound References
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one Triaza core, 1-phenyl substituent Antiparasitic (Trypanosoma brucei) Nitrogen-rich core enhances hydrogen bonding; higher polarity
8-Acenaphthen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 65-6570) Triaza core, acenaphthene substituent NOP receptor agonist (analgesic) Bulky acenaphthene group enhances receptor affinity; lower solubility
8-(1,2-Dihydroacenaphthylen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198) Triaza core, phenalenyl substituent NOP receptor agonist (anxiolytic) Extended aromatic system improves selectivity for NOP receptors

Key Observations :

  • Conformational Flexibility : Nitrogen-containing spiro compounds exhibit greater hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability .
Oxygen-Containing Spirocyclic Derivatives

Compounds with oxygen in the spiro core share similarities but differ in substituents and applications:

Compound Name Key Structural Features Applications/Properties Key Differences vs. Target Compound References
1-Oxaspiro[4.5]decan-4-one No phenyl substituent Synthetic intermediate Lack of phenyl reduces lipophilicity and π-π interactions
8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one Fluorinated spiroperidol derivative Dopamine D2 receptor radioligand (SPECT imaging) Fluorine atom enhances bioavailability and receptor binding kinetics

Key Observations :

  • Substituent Effects : The phenyl group in 2-Phenyl-3-oxaspiro[4.5]decan-4-one increases lipophilicity compared to unsubstituted 1-oxaspiro derivatives, favoring membrane penetration .
  • Halogenation : Fluorinated analogs (e.g., ) demonstrate improved in vivo stability and target affinity due to halogen’s electronegativity and metabolic resistance .
Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties:

Property This compound 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one Ro 64-6198
Molecular Weight ~260 g/mol (estimated) 275 g/mol (C₁₅H₂₁N₃O₂) 424 g/mol (C₂₇H₂₈N₃O)
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 (lower due to triaza core) ~4.1 (high due to aromatic extension)
Hydrogen Bond Acceptors 3 (two oxygen, one ketone) 5 (three nitrogen, two ketone) 4 (three nitrogen, one ketone)
Bioactivity Limited data Antiparasitic (IC₅₀: 1–10 µM) NOP receptor agonist (EC₅₀: 0.3 nM)

Key Insights :

  • Bulky substituents (e.g., phenalenyl in Ro 64-6198) improve receptor selectivity but may complicate synthesis and scalability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.